An In-Depth Technical Guide to 3-Methoxy-4-methylaniline (CAS 16452-01-0) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Methoxy-4-methylaniline (CAS 16452-01-0) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methoxy-4-methylaniline (CAS 16452-01-0), a versatile aromatic amine intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to its application in contemporary research and pharmaceutical development.
Core Molecular and Physical Properties
3-Methoxy-4-methylaniline, also known as o-cresidine, is a substituted aniline that serves as a valuable building block in organic synthesis. Its structural features—a primary aromatic amine, an electron-donating methoxy group, and a methyl group—confer a unique reactivity profile that is instrumental in the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of 3-Methoxy-4-methylaniline
| Property | Value | Source(s) |
| CAS Number | 16452-01-0 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1][3] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| Appearance | White to brown crystalline solid or powder. Becomes a brown chunky solid upon standing. | [3] |
| Melting Point | 57-59 °C | [3] |
| Boiling Point | 251 °C at 760 mmHg | [1] |
| Density | 1.039 g/cm³ | |
| Solubility | Insoluble in water. Soluble in chloroform and slightly soluble in methanol. | [1] |
| pKa | 4.61 ± 0.10 | |
| LogP | 1.39 | [4] |
Synthesis and Purification
The most common and industrially viable synthesis of 3-Methoxy-4-methylaniline involves the reduction of the corresponding nitro compound, 4-methyl-3-nitroanisole. This transformation is typically achieved through catalytic hydrogenation.
Caption: Synthetic pathway to 3-Methoxy-4-methylaniline.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of aromatic nitro compounds.[5]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitroanisole (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Methoxy-4-methylaniline.
Purification Protocol: Recrystallization
For applications requiring high purity, recrystallization is an effective purification method.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for anilines.[6] The goal is to find a composition where the compound is soluble in the hot solvent mixture but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude 3-Methoxy-4-methylaniline in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve any precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Chemical Reactivity and Applications in Drug Discovery
The chemical behavior of 3-Methoxy-4-methylaniline is dictated by the nucleophilic amino group and the electron-rich aromatic ring. This makes it a versatile intermediate for a variety of chemical transformations.
Acylation Reactions
The primary amine functionality readily undergoes acylation with reagents like acetic anhydride to form the corresponding acetamide. This reaction is often used to protect the amino group or to introduce an amide linkage, a common feature in many pharmaceutical compounds.
Caption: Acylation of 3-Methoxy-4-methylaniline.
Diazotization and Azo Coupling
As a primary aromatic amine, 3-Methoxy-4-methylaniline can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] These unstable intermediates are highly useful in synthesis, for example, in Sandmeyer reactions to introduce a variety of functional groups or in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.[7]
Caption: Diazotization and subsequent azo coupling reaction.
Role in Medicinal Chemistry: A Precursor to Bioactive Molecules
Substituted anilines are pivotal starting materials in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for cancer therapy.[8][9] The specific substitution pattern of 3-Methoxy-4-methylaniline makes it a candidate for the synthesis of targeted therapeutics. While direct examples in approved drugs are not prominently documented, its structural motifs are present in various reported bioactive compounds.
Analytical Characterization
Robust analytical methods are crucial for ensuring the quality and purity of 3-Methoxy-4-methylaniline for research and development purposes.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the carbon attached to the methoxy group will be shifted downfield.
-
Mass Spectrometry (GC-MS): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 137.18).[10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.2 | ~16 |
| -OCH₃ | ~3.8 | ~55 |
| Aromatic CH | 6.5 - 7.0 | 110 - 130 |
| Aromatic C-NH₂ | - | ~145 |
| Aromatic C-OCH₃ | - | ~150 |
| Aromatic C-CH₃ | - | ~125 |
Note: These are approximate values and may vary depending on the solvent and experimental conditions.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the purity determination of 3-Methoxy-4-methylaniline.[4][11]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[4][11]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of 3-Methoxy-4-methylaniline, particularly for detecting trace impurities.[12]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection depending on the concentration.
-
Detection: Mass spectrometry in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[12]
Safety and Handling
3-Methoxy-4-methylaniline is classified as harmful if swallowed and may cause skin and eye irritation.[3] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to prolonged exposure to air and should be stored in a tightly sealed container in a cool, dry, and dark place.[1]
Conclusion
3-Methoxy-4-methylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, reactivity, and analytical methods is essential for its effective and safe utilization in a research and development setting. This guide provides a solid foundation of technical information to support scientists in their endeavors with this important molecule.
References
-
SIELC Technologies. (2018). Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-4-methylanisole. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production. Retrieved from [Link]
-
MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Wiley Online Library. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-methylaniline. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Methoxy-4-methylaniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
- Google Patents. (n.d.). US5606034A - Process for the preparation of azo dyes.
-
National Center for Biotechnology Information. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
-
PrepChem. (n.d.). Synthesis of 3-amino-4-methylanisole. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-methylaniline. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Retrieved from [Link]
Sources
- 1. 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-4-methylaniline, 99+% | Fisher Scientific [fishersci.ca]
- 3. 3-甲氧基-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methoxy-4-methylaniline | SIELC Technologies [sielc.com]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ajrconline.org [ajrconline.org]
